3,4-Difluoro-5-isobutoxybenzaldehyde CAS number and physical properties
3,4-Difluoro-5-isobutoxybenzaldehyde CAS number and physical properties
An In-depth Technical Guide to 3,4-Difluoro-5-isobutoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3,4-Difluoro-5-isobutoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, characterized by a difluorinated phenyl ring, an isobutoxy ether group, and a reactive aldehyde functional group, presents a unique combination of properties that are highly desirable in the design of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the aldehyde serves as a versatile synthetic handle for constructing more complex molecular architectures.
This guide provides a comprehensive overview of 3,4-Difluoro-5-isobutoxybenzaldehyde, focusing on its physicochemical properties, a proposed synthetic route from a readily available precursor, and its potential applications in the field of drug development. As this is a specialized compound, direct literature may be sparse; therefore, this guide leverages data from closely related analogues to provide a robust and scientifically grounded resource for researchers. The primary precursor for the synthesis discussed herein is 3,4-Difluoro-5-hydroxybenzaldehyde.
Part 1: Physicochemical Properties and Identification
A definitive CAS number for 3,4-Difluoro-5-isobutoxybenzaldehyde is not readily found in major chemical databases, which suggests it is either a novel compound or not widely commercialized. However, its key precursor, 3,4-Difluoro-5-hydroxybenzaldehyde , is commercially available and has the CAS number 887584-91-0 [1][2][3]. The physical properties of the title compound can be inferred from this precursor and other structurally similar molecules.
| Property | Inferred/Predicted Value | Comments |
| Molecular Formula | C₁₁H₁₂F₂O₂ | |
| Molecular Weight | 214.21 g/mol | |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Based on similar alkoxy-substituted benzaldehydes |
| Boiling Point | Estimated to be in the range of 250-280 °C | Extrapolated from related compounds |
| Melting Point | Not available; likely a low-melting solid if not liquid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and insoluble in water | Typical for moderately polar organic compounds |
| pKa | Not available |
Part 2: Synthesis and Mechanistic Insights
The most direct and efficient method for the preparation of 3,4-Difluoro-5-isobutoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of 3,4-Difluoro-5-hydroxybenzaldehyde with an isobutyl halide in the presence of a weak base.
Experimental Protocol: Synthesis of 3,4-Difluoro-5-isobutoxybenzaldehyde
Materials:
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3,4-Difluoro-5-hydroxybenzaldehyde
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Isobutyl bromide (or isobutyl iodide)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-Difluoro-5-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the starting materials. The solvent volume should be sufficient to ensure good stirring.
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Alkylation: To the stirred suspension, add isobutyl bromide (1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing: Combine the organic extracts and wash with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3,4-Difluoro-5-isobutoxybenzaldehyde.
Causality and Experimental Choices:
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Choice of Base: Potassium carbonate is a mild and effective base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, but not so strong as to cause side reactions.
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Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions like the Williamson ether synthesis. They effectively solvate the cation of the base, leaving the anion more reactive.
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Inert Atmosphere: While not strictly necessary for all Williamson ether syntheses, an inert atmosphere is good practice to prevent any potential oxidation of the aldehyde, especially at elevated temperatures.
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Temperature: Heating the reaction accelerates the rate of the SN2 reaction, leading to a more reasonable reaction time. The chosen temperature is a balance between reaction speed and minimizing potential side reactions.
Synthetic Workflow Diagram
Caption: Synthetic route to 3,4-Difluoro-5-isobutoxybenzaldehyde.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The specific structural features of 3,4-Difluoro-5-isobutoxybenzaldehyde make it a particularly attractive starting material for several reasons:
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Fluorine Substitution: The two fluorine atoms on the aromatic ring can significantly enhance the pharmacological profile of a drug candidate. They can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
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Aldehyde Functionality: The aldehyde group is a versatile chemical handle that can participate in a wide range of chemical transformations. It can be readily converted into other functional groups or used to link the aromatic core to other molecular fragments. Important reactions involving the aldehyde group in drug synthesis include:
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Isobutoxy Group: The isobutoxy ether linkage provides a degree of lipophilicity and can influence the overall shape and conformation of the molecule. This can be critical for optimizing the fit of a drug molecule into the binding pocket of its biological target.
Derivatives of similar substituted benzaldehydes have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents[2]. Therefore, 3,4-Difluoro-5-isobutoxybenzaldehyde represents a valuable starting point for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
3,4-Difluoro-5-isobutoxybenzaldehyde is a promising, albeit not widely available, chemical intermediate for drug discovery and development. While direct data is limited, its synthesis can be reliably achieved through a Williamson ether synthesis from the commercially available 3,4-Difluoro-5-hydroxybenzaldehyde. The combination of a difluorinated aromatic ring, a reactive aldehyde, and an isobutoxy group makes this compound a highly valuable building block for creating novel molecules with potentially enhanced pharmacological properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their pursuit of new therapeutic agents.
References
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Organic Syntheses. A Simple and Efficient Method for the Regioselective ortho-Formylation of Phenols. Available from: [Link]
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NextSDS. 3,4-Difluoro-5-hydroxybenzaldehyde — Chemical Substance Information. Available from: [Link]
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